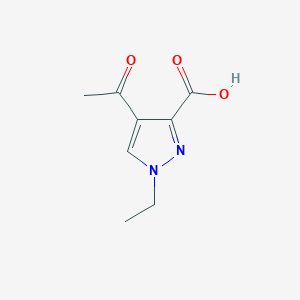

![molecular formula C13H11FN4 B10905159 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905159.png)

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One effective method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis. This method provides a smooth synthesis of functionally vital pyrimidines . Another approach involves the use of 4-HO-TEMPO-mediated oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Chemical Reactions Analysis

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrazine hydrate in tetrahydrofuran at ambient temperature, which produces corresponding derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been reported as a potent inhibitor of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . Additionally, it exhibits anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression, thereby exerting its effects.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The presence of the 4-fluorophenyl and pyridin-4-yl moieties is crucial for their inhibitory efficacy .

Properties

Molecular Formula |

C13H11FN4 |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |

InChI Key |

NNVDPTYPADYUHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)

![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)

![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)

![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)

![(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)

![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)

![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905113.png)

![1-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905118.png)

![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)

![2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10905133.png)

![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905139.png)